9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
9-(2-Methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused heterocyclic scaffold. The compound features a 2-methoxyethyl group at position 9 and a 2-methoxyphenoxy substituent at position 3. These reactions yield tautomeric forms influenced by solvent polarity and substituent electronic effects .
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-10-9-22-11-15-16(27-13-22)8-7-14-20(23)19(12-26-21(14)15)28-18-6-4-3-5-17(18)25-2/h3-8,12H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPFPWJNBPFNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that belongs to the chromeno-oxazine class. Its unique chemical structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a chromeno framework fused with an oxazine ring, characterized by the presence of methoxy groups and a methoxyethyl substituent that enhance its chemical reactivity and biological interactions. The molecular formula for this compound is .
Biological Activities
Research indicates that derivatives of the chromeno-oxazine structure exhibit significant biological activities. Here are some key findings:
1. Anticancer Activity
Studies have shown that compounds with similar structural frameworks can possess anticancer properties. For example, derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one demonstrated cytotoxic effects against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A-549 | 0.04 |
| Compound B | MCF7 | 0.06 |
| Compound C | HCT-116 | 0.02 |
2. Radical Scavenging Activity
The compound has also been evaluated for its ability to scavenge free radicals. In vitro studies indicated moderate DPPH radical-scavenging activity compared to ascorbic acid . This suggests potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
3. Enzyme Inhibition
Preliminary screenings have indicated that certain derivatives may inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, compounds derived from the chromeno framework have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria .
Case Studies
A notable study involved the synthesis and biological evaluation of various derivatives of the chromeno-oxazine structure. These derivatives were tested for their antiproliferative effects on cancer cell lines and showed promising results in inhibiting cell growth .
The mechanisms through which these compounds exert their biological effects are still under investigation but may include:
- Inhibition of cell proliferation : By interfering with cellular signaling pathways.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Antioxidant activity : Reducing oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related chromeno-oxazinone derivatives, highlighting substituent variations, physicochemical properties, and biological activities:
*Estimated based on structural analogy.
†Calculated from molecular formula.
Substituent Effects on Physicochemical Properties
- Position 3 Substituents: Methoxyphenyl vs. Methoxyphenoxy: The target compound’s 2-methoxyphenoxy group introduces an ether linkage, increasing polarity compared to 2-methoxyphenyl derivatives (e.g., BG01317) . Electron-Withdrawing Groups: Trifluoromethyl at position 2 (as in derivatives) enhances lipophilicity and metabolic stability .
Position 9 Substituents :
- Hydroxyalkyl Chains : Derivatives with hydroxybutyl or hydroxypentyl groups (e.g., 4a, 4b) exhibit higher yields (82–83%) and tautomeric stability due to hydrogen bonding .
- Methoxyalkyl Chains : The target compound’s 2-methoxyethyl group may improve solubility compared to bulkier alkyl or aromatic substituents (e.g., furan-3-ylmethyl in Compound 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
